molecular formula C6H10N2O B3051999 1-(prop-2-en-1-yl)imidazolidin-2-one CAS No. 37732-87-9

1-(prop-2-en-1-yl)imidazolidin-2-one

Cat. No.: B3051999
CAS No.: 37732-87-9
M. Wt: 126.16 g/mol
InChI Key: RUBNMZVDNLQUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-en-1-yl)imidazolidin-2-one, also known as 1-allyl-2-imidazolidinone, is a heterocyclic organic compound with the molecular formula C6H10N2O. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(prop-2-en-1-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of allylamine with ethylene carbonate under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as metal complexes or organocatalysts can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-en-1-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

1-(prop-2-en-1-yl)imidazolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-en-1-yl)imidazolidin-2-one is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

1-prop-2-enylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-4-8-5-3-7-6(8)9/h2H,1,3-5H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNMZVDNLQUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191171
Record name 2-Imidazolidinone, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37732-87-9
Record name 1-(2-Propen-1-yl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37732-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1-allyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037732879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinone, 1-allyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-en-1-yl)imidazolidin-2-one
Reactant of Route 2
1-(prop-2-en-1-yl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(prop-2-en-1-yl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(prop-2-en-1-yl)imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(prop-2-en-1-yl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(prop-2-en-1-yl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.